molecular formula C9H12N2O B3263924 (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol CAS No. 381678-78-0

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol

Cat. No.: B3263924
CAS No.: 381678-78-0
M. Wt: 164.2 g/mol
InChI Key: WCZIBQKXBMHRLJ-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core with a tetrahydro substitution and a methanol group attached to the second position. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This reaction typically yields the desired product in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic methodologies for naphthyridines .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The naphthyridine core can be reduced to form tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of substituted naphthyridines.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol is unique due to its tetrahydro substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,12H,1-2,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZIBQKXBMHRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5,6,7,8-tetrahydro-[1,8]naphthyridine-2-carboxaldehyde 1 (0.5 g) and lithhiumborohydride (3.0 mL, 2.0 M) in THF (5.0 ML) was stirred at 5° C. for 1 h. The reaction mixture was then allowed to warm to room temperature over a period of another hour, quenched with acetic acid (2.0 mL) and concentrated under reduced pressure. The residue was partitioned between 1N NaOH (20.0 mL)and EtOAc (25 mL). The organic phase was washed with brine (2×0 mL), dried (Na2SO4), and concentrated to dryness. The resulting residue was purified by silica gel flash chromatography using EtOAc containing 10% methanol to give 0.3 g of the title compound as a pale yellow solid: 1H-NMR δ (CD3OD) 7.18 (d, 1H, J=7.6 Hz), 6.58 (d, 1H, J=7.6 Hz), 4.40 (s, 2H), 3.34 (m, 2H), 2.69 (t, 2H, J=6.0 Hz), 1.85 (t, 2H, J=6.0 Hz); ES-MS, m/z =165 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol
Reactant of Route 3
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol
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(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol
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(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol
Reactant of Route 6
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol

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